molecular formula C6H11NO2 B8192225 trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one

trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one

Cat. No.: B8192225
M. Wt: 129.16 g/mol
InChI Key: XAFPDHOSZYGKNV-UHNVWZDZSA-N
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Description

trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one: is a heterocyclic organic compound with the molecular formula C6H11NO2. It is a derivative of pyrrolidinone, featuring a hydroxymethyl group and a methyl group attached to the pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-pyrrolidinone with formaldehyde in the presence of a base, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

    Pyrrolidin-2-one: A simpler derivative without the hydroxymethyl and methyl groups.

    4-Methyl-pyrrolidin-2-one: Lacks the hydroxymethyl group.

    5-Hydroxymethyl-pyrrolidin-2-one: Lacks the methyl group.

Uniqueness: trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4R,5R)-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-6(9)7-5(4)3-8/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFPDHOSZYGKNV-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)N[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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